molecular formula C21H29N3O2S B2487610 4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-pentylcyclohexane-1-carboxamide CAS No. 689764-37-2

4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-pentylcyclohexane-1-carboxamide

Cat. No.: B2487610
CAS No.: 689764-37-2
M. Wt: 387.54
InChI Key: MCBNMQCJRYPSEE-UHFFFAOYSA-N
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Description

4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-pentylcyclohexane-1-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a quinazolinone core, which is often associated with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-pentylcyclohexane-1-carboxamide typically involves multi-step organic reactions. One common method starts with the condensation of 2-aminobenzamide with carbon disulfide to form the quinazolinone core. This intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-pentylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-pentylcyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-pentylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-pentylcyclohexane-1-carboxamide apart is its unique combination of a quinazolinone core with a cyclohexane carboxamide moiety.

Properties

IUPAC Name

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-pentylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-2-3-6-13-22-19(25)16-11-9-15(10-12-16)14-24-20(26)17-7-4-5-8-18(17)23-21(24)27/h4-5,7-8,15-16H,2-3,6,9-14H2,1H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBNMQCJRYPSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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